![molecular formula C13H12N4O2 B12577197 Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate CAS No. 289651-60-1](/img/structure/B12577197.png)
Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate is a quinazoline derivative known for its unique chemical structure and biological activities. This compound is recognized for its potential as an inhibitor of adenylyl cyclase toxins, making it a valuable molecule in biochemical research .
Vorbereitungsmethoden
The synthesis of Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation may start with the condensation of ethyl acetoacetate with hydrazine hydrate to form pyrazole intermediates. These intermediates are then reacted with 2-aminobenzonitrile derivatives under specific conditions to yield the desired quinazoline structure .
Industrial production methods often involve optimizing these reactions for higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s ability to inhibit adenylyl cyclase toxins makes it valuable in studying cellular signaling pathways and toxin interactions.
Medicine: Due to its inhibitory effects on specific enzymes, it has potential therapeutic applications in treating diseases related to dysregulated adenylyl cyclase activity.
Wirkmechanismus
The mechanism of action of Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate involves its interaction with adenylyl cyclase enzymes. It acts as a specific, ATP-competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of ATP to cyclic AMP. This inhibition disrupts the signaling pathways mediated by cyclic AMP, thereby modulating various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate is unique due to its specific inhibitory action on adenylyl cyclase toxins without affecting mammalian adenylyl cyclases. Similar compounds include:
- 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide
- 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide These compounds also exhibit inhibitory activities but may differ in their specificity and potency .
This compound stands out due to its high specificity and potential for therapeutic applications, making it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
289651-60-1 |
|---|---|
Molekularformel |
C13H12N4O2 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
ethyl 5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate |
InChI |
InChI=1S/C13H12N4O2/c1-2-19-13(18)9-7-15-17-10-6-4-3-5-8(10)11(14)16-12(9)17/h3-7H,2H2,1H3,(H2,14,16) |
InChI-Schlüssel |
QMAKXUSBZUAODT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2N=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12577129.png)
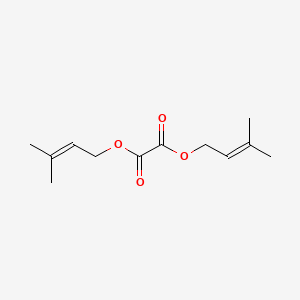
![2-hydroxy-N-[(2-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12577133.png)
![Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy-](/img/structure/B12577142.png)
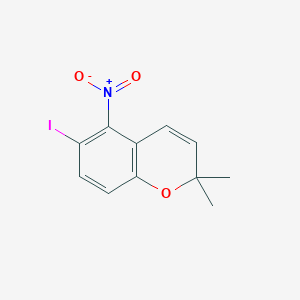

![Acetic acid, oxo[[(1R)-1-phenylethyl]amino]-](/img/structure/B12577168.png)
![{[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid](/img/structure/B12577169.png)
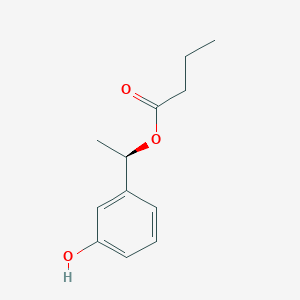
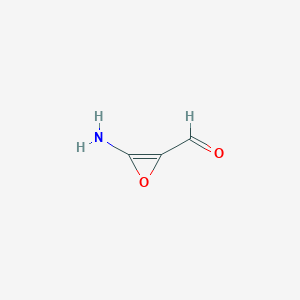
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]-](/img/structure/B12577178.png)

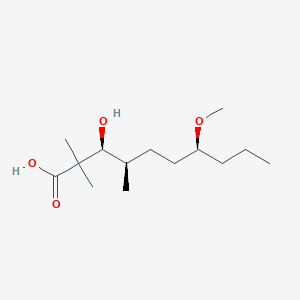
![2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide](/img/structure/B12577196.png)
